molecular formula C11H7ClN2O2 B1326338 Ácido 4-(6-cloropirimidin-4-il)benzoico CAS No. 750559-62-7

Ácido 4-(6-cloropirimidin-4-il)benzoico

Número de catálogo: B1326338
Número CAS: 750559-62-7
Peso molecular: 234.64 g/mol
Clave InChI: YFHIQJVGQCYBON-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyrimidin-4-yl)benzoic acid typically involves the reaction of 6-chloropyrimidine with benzoic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 6-chloropyrimidine is reacted with a benzoic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields .

Industrial Production Methods

While specific industrial production methods for 4-(6-Chloropyrimidin-4-yl)benzoic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production on a larger scale .

Actividad Biológica

4-(6-Chloropyrimidin-4-yl)benzoic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluations, and implications for drug development.

Chemical Structure and Synthesis

The chemical structure of 4-(6-Chloropyrimidin-4-yl)benzoic acid consists of a benzoic acid moiety substituted with a chloropyrimidine ring. The synthesis typically involves multi-step reactions, including Suzuki coupling and various functional group modifications to achieve the desired compound.

Anticancer Activity

Research indicates that derivatives of 4-(6-Chloropyrimidin-4-yl)benzoic acid exhibit significant anticancer properties. For instance, compounds derived from this structure have shown potent inhibitory activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). A study reported IC50 values ranging from 15.6 to 23.9 µM , demonstrating improved efficacy compared to standard treatments like doxorubicin .

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain derivatives have been shown to activate apoptotic pathways, leading to the selective killing of tumor cells while sparing normal cells . The structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrimidine ring enhance biological activity by increasing hydrophobic interactions and facilitating better binding to target proteins involved in cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, 4-(6-Chloropyrimidin-4-yl)benzoic acid derivatives have demonstrated antimicrobial activities. For example, some compounds have been effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentration (MIC) values indicating significant antibacterial effects .

Pharmacological Properties

The pharmacological profile of 4-(6-Chloropyrimidin-4-yl)benzoic acid includes:

  • Antitumor Activity : Effective against multiple cancer cell lines.
  • Antibacterial Activity : Inhibitory effects on various pathogenic bacteria.
  • Selectivity : Some derivatives exhibit lower toxicity towards normal cells compared to conventional chemotherapeutics.

Data Summary

Activity Cell Line/Organism IC50/MIC Values Reference
AnticancerMCF-715.6 - 23.9 µM
AntimicrobialStaphylococcus aureusMIC = 25 µg/mL
AntimicrobialEnterococcus faeciumMIC = 50 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of 4-(6-Chloropyrimidin-4-yl)benzoic acid derivatives. These compounds were subjected to in vitro assays that demonstrated their potential as leads for new anticancer drugs. The study utilized both quantitative structure–activity relationship (QSAR) modeling and empirical testing to refine the candidates for further development .

Propiedades

IUPAC Name

4-(6-chloropyrimidin-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c12-10-5-9(13-6-14-10)7-1-3-8(4-2-7)11(15)16/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHIQJVGQCYBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.